N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide
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Description
Compounds containing a pyrazole ring, such as the one in your query, are known for their diverse pharmacological effects . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The structure of similar compounds was analyzed by nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) and its structure was confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Buchwald–Hartwig arylamination and a highly regioselective nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques such as nuclear magnetic resonance spectroscopy, high resolution mass spectrometry, and infrared spectroscopy .Mechanism of Action
Target of Action
The primary target of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide is the Monopolar Spindle 1 (MPS1) kinase , also known as threonine and tyrosine kinase (TTK) . MPS1 kinase is a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
Mode of Action
This compound interacts with its target, MPS1 kinase, by inhibiting its activity . This inhibition is achieved through a highly regioselective nucleophilic aromatic substitution . The compound was designed as a potential irreversible inhibitor .
Biochemical Pathways
The inhibition of MPS1 kinase affects the cell cycle regulation, particularly the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during cell division . By inhibiting MPS1 kinase, the compound disrupts this checkpoint, leading to errors in chromosome segregation, cell cycle arrest, and ultimately cell death .
Result of Action
The result of the compound’s action is the inhibition of MPS1 kinase, leading to disruption of the spindle assembly checkpoint (SAC). This disruption can lead to errors in chromosome segregation, cell cycle arrest, and ultimately cell death , providing a potential therapeutic effect against certain types of cancer .
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-24-14-18(13-22-24)17-9-15(10-21-12-17)11-23-27(25,26)20-8-4-6-16-5-2-3-7-19(16)20/h2-10,12-14,23H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXQGFSUVGYXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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